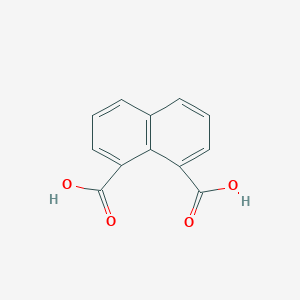
Naphthalic acid
Cat. No. B184011
Key on ui cas rn:
518-05-8
M. Wt: 216.19 g/mol
InChI Key: HRRDCWDFRIJIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04403027
Procedure details


A 86.5 g quantity of naphthalic acid (i.e., 1,8-naphthalic acid or 1,8-naphthalene dicarboxylic acid) was dissolved in 300 g of ethyl cellosolve, and chromium acetate (0.2 equivalent calculated as atomic weight of Cr) and 30 g of urea were added to the solution. The mixture was stirred at 100° to 115° C. for 2 hours. The reaction mixture was in the form of a bluish green supernatent liquid. The mixture was cooled to 30° C. and placed into 1 liter of water containing 60 g of 35% hydrochloric acid, whereby a pale bluish green precipitate was formed. The precipitate was filtered off and washed with water until the pH thereof became 6 to 7. The precipitate was dried to give 95 g of Cr complex compound of 1,8-naphthalic acid (hereinafter referred to as "Complex Compound 2"). Complex Compound 2 was found to have good thermal stability (as tested at temperatures of below 350° C. in the same manner as described in Example 1).






Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:11]([OH:13])=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.N[C:15](N)=[O:16].[OH2:18].Cl>CCOCCO.C([O-])(=O)C.[Cr+3].C([O-])(=O)C.C([O-])(=O)C>[CH:3]1[CH:2]=[C:1]([C:11]([OH:13])=[O:12])[C:10]2[C:9]([C:15]([OH:16])=[O:18])=[CH:8][CH:7]=[CH:6][C:5]=2[CH:4]=1 |f:5.6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C(=O)O
|
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
solvent
|
|
Smiles
|
CCOCCO
|
Step Two
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Cr+3].C(C)(=O)[O-].C(C)(=O)[O-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 100° to 115° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water until the pH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate was dried
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
